

# Spectroscopic Data of trans-2-Heptene: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *trans*-2-Heptene

Cat. No.: B081623

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **trans-2-Heptene** (CAS RN: 14686-13-6), a seven-carbon, straight-chain alkene with a double bond in the second position and a trans or (E) configuration. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **trans-2-Heptene**, offering not just the data itself, but also the underlying principles and experimental considerations that enable accurate interpretation.

## Introduction to trans-2-Heptene and its Spectroscopic Characterization

**trans-2-Heptene**, with the molecular formula C<sub>7</sub>H<sub>14</sub> and a molecular weight of 98.19 g/mol, is a flammable, colorless liquid.<sup>[1][2][3]</sup> Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms, with the alkyl chains on opposite sides of the double bond. The unambiguous identification and characterization of such organic molecules are paramount in chemical synthesis, quality control, and various research applications. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and purity of a compound. This guide will explore the key spectroscopic signatures of **trans-2-Heptene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

## $^1\text{H}$ NMR Spectroscopy of **trans-2-Heptene**

The proton NMR ( $^1\text{H}$  NMR) spectrum of **trans-2-Heptene** provides a wealth of information about the number of different types of protons and their neighboring environments.

### Experimental Protocol:

A typical  $^1\text{H}$  NMR spectrum of **trans-2-Heptene** is acquired by dissolving the sample in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ), to a concentration of approximately 5-10 mg/mL. The spectrum is then recorded on a spectrometer operating at a frequency of 90 MHz or higher.<sup>[4][5]</sup> The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

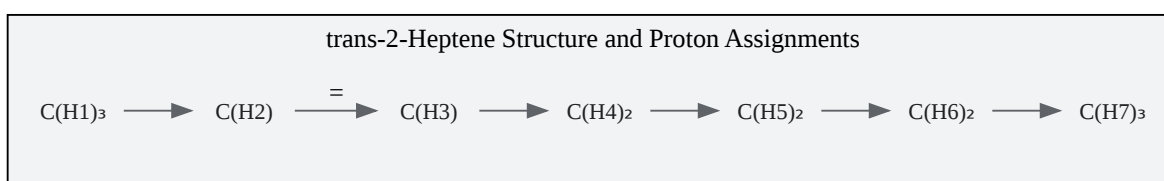
### Data Interpretation and Causality:

The  $^1\text{H}$  NMR spectrum of **trans-2-Heptene** exhibits distinct signals corresponding to the different proton environments in the molecule. The key to interpretation lies in understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift) and how neighboring protons cause signal splitting (spin-spin coupling).

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H2, H3 (Olefinic)	5.16 - 5.66	Multiplet	2H	
H4 (Allylic)	~1.96	Multiplet	2H	
H1 (Allylic Methyl)	~1.63	Doublet	3H	
H5, H6 (Aliphatic)	1.06 - 1.53	Multiplet	4H	
H7 (Terminal Methyl)	~0.89	Triplet	3H	

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **trans-2-Heptene**.<sup>[4]</sup>

The olefinic protons (H2 and H3) resonate at the most downfield region (5.16 - 5.66 ppm) due to the deshielding effect of the  $\pi$ -electron cloud of the double bond. The complexity of this multiplet arises from coupling to each other (vicinal coupling) and to the neighboring allylic protons (H1 and H4). The large coupling constant between the olefinic protons is characteristic of a trans configuration. The allylic protons on C4 (~1.96 ppm) and the allylic methyl protons on C1 (~1.63 ppm) are also deshielded compared to typical aliphatic protons due to their proximity to the double bond. The remaining aliphatic protons (H5 and H6) appear as a complex multiplet in the upfield region (1.06 - 1.53 ppm). The terminal methyl protons (H7) at approximately 0.89 ppm appear as a triplet due to coupling with the adjacent methylene group (H6).



[Click to download full resolution via product page](#)

Caption: Molecular structure of **trans-2-Heptene** with proton numbering.

## <sup>13</sup>C NMR Spectroscopy of trans-2-Heptene

The carbon-13 NMR (<sup>13</sup>C NMR) spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The <sup>13</sup>C NMR spectrum is typically acquired on the same instrument as the <sup>1</sup>H NMR, using the same sample solution. Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Assignment	Chemical Shift (δ, ppm)
C3	131.73
C2	124.60
C4	32.40
C5	31.94
C6	22.32
C1	17.91
C7	13.98

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **trans-2-Heptene**.[\[4\]](#)[\[6\]](#)

The olefinic carbons (C2 and C3) are the most deshielded, appearing at 124.60 and 131.73 ppm, respectively.[\[4\]](#) The downfield shift is a direct consequence of their sp<sup>2</sup> hybridization. The aliphatic carbons of the butyl chain (C4, C5, C6) and the terminal methyl carbon (C7) appear in

the upfield region, with their chemical shifts influenced by their distance from the double bond and the degree of substitution. The allylic methyl carbon (C1) is found at 17.91 ppm.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

### Experimental Protocol:

An IR spectrum of **trans-2-Heptene** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a common technique is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.<sup>[4]</sup> The spectrum is then recorded as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### Data Interpretation and Causality:

The IR spectrum of **trans-2-Heptene** displays characteristic absorption bands that confirm the presence of its key structural features.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
~3020	C-H stretch	Alkene ( $\text{sp}^2$ C-H)
2850-2960	C-H stretch	Alkane ( $\text{sp}^3$ C-H)
~1670	C=C stretch	Alkene
~965	C-H bend (out-of-plane)	trans-Alkene
~1460	C-H bend	Alkane ( $\text{CH}_2$ )
~1375	C-H bend	Alkane ( $\text{CH}_3$ )

Table 3: Key IR Absorption Bands for **trans-2-Heptene**.

The presence of the C=C double bond is indicated by the stretching vibration at approximately  $1670 \text{ cm}^{-1}$ . The absorption around  $3020 \text{ cm}^{-1}$  is characteristic of the C-H stretching of the  $\text{sp}^2$

hybridized carbons of the alkene. The strong absorptions in the  $2850\text{--}2960\text{ cm}^{-1}$  region are due to the C-H stretching of the  $\text{sp}^3$  hybridized carbons of the alkyl chain. A crucial diagnostic peak for the trans stereochemistry is the strong out-of-plane C-H bending vibration that occurs at approximately  $965\text{ cm}^{-1}$ . The presence of this band is a reliable indicator of a trans-disubstituted double bond.

## Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

### Experimental Protocol:

The mass spectrum of **trans-2-Heptene** is typically obtained using an electron ionization (EI) source coupled to a mass analyzer. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ( $\text{M}^{+\bullet}$ ). This molecular ion can then undergo fragmentation to produce smaller, charged fragments.

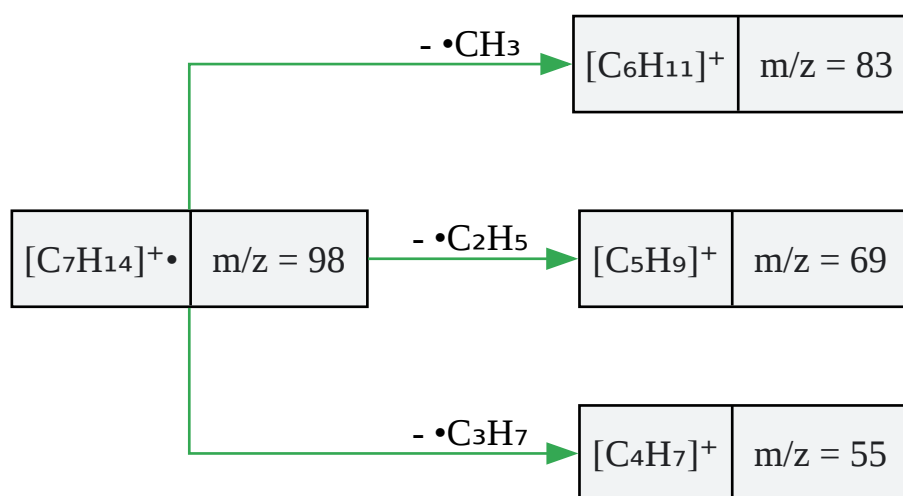
### Data Interpretation and Causality:

The mass spectrum of **trans-2-Heptene** provides the molecular weight and clues to its structure through characteristic fragmentation pathways.

$m/z$	Relative Intensity (%)	Proposed Fragment
98	~20	$[\text{C}_7\text{H}_{14}]^{+\bullet}$ (Molecular Ion)
83	~30	$[\text{M} - \text{CH}_3]^+$
69	~50	$[\text{M} - \text{C}_2\text{H}_5]^+$
55	~100	$[\text{C}_4\text{H}_7]^+$ (Base Peak)
41	~80	$[\text{C}_3\text{H}_5]^+$

Table 4: Major Fragments in the Mass Spectrum of **trans-2-Heptene**.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The molecular ion peak ( $M^{+\bullet}$ ) is observed at an  $m/z$  of 98, which corresponds to the molecular weight of **trans-2-Heptene**.<sup>[7][8]</sup> The fragmentation pattern is dominated by allylic cleavage, a favorable process that leads to the formation of stable carbocations. The base peak at  $m/z$  55 is likely due to the loss of a propyl radical, forming a stable allylic carbocation. The peak at  $m/z$  41 corresponds to the further fragmentation of this ion.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **trans-2-Heptene** in EI-MS.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of **trans-2-Heptene**. The  $^1H$  and  $^{13}C$  NMR spectra confirm the carbon-hydrogen framework and the trans stereochemistry of the double bond. The IR spectrum corroborates the presence of the key functional groups, particularly the characteristic out-of-plane C-H bend for a trans-alkene. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. Together, these spectroscopic techniques offer a powerful and synergistic approach to the unambiguous identification and structural elucidation of organic molecules like **trans-2-Heptene**, which is essential for researchers and professionals in the chemical and pharmaceutical sciences.

## References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]
- NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [[Link](#)]
- PubChem. National Center for Biotechnology Information. [[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Heptene, (2E)- | C<sub>7</sub>H<sub>14</sub> | CID 639662 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. scbt.com [[scbt.com](https://scbt.com)]
- 3. 反式-2-庚烯 99% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 4. TRANS-2-HEPTENE(14686-13-6) 1H NMR spectrum [[chemicalbook.com](https://chemicalbook.com)]
- 5. Page loading... [[guidechem.com](https://guidechem.com)]
- 6. TRANS-2-HEPTENE(14686-13-6) 13C NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 7. 2-Heptene, (E)- [[webbook.nist.gov](https://webbook.nist.gov)]
- 8. 2-Heptene, (E)- [[webbook.nist.gov](https://webbook.nist.gov)]
- 9. 2-Heptene, (E)- [[webbook.nist.gov](https://webbook.nist.gov)]
- To cite this document: BenchChem. [Spectroscopic Data of trans-2-Heptene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081623#trans-2-heptene-spectroscopic-data-nmr-ir-mass-spec>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)